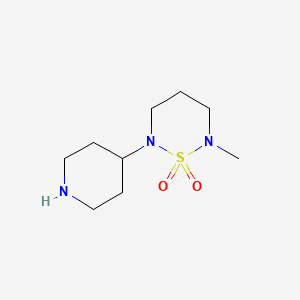

2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide

Description

Properties

Molecular Formula |

C9H19N3O2S |

|---|---|

Molecular Weight |

233.33 g/mol |

IUPAC Name |

2-methyl-6-piperidin-4-yl-1,2,6-thiadiazinane 1,1-dioxide |

InChI |

InChI=1S/C9H19N3O2S/c1-11-7-2-8-12(15(11,13)14)9-3-5-10-6-4-9/h9-10H,2-8H2,1H3 |

InChI Key |

KRXDUCNEQDYAFI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCN(S1(=O)=O)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Detailed Experimental Procedure

A representative preparation is described as follows:

| Parameter | Details |

|---|---|

| Starting Materials | N-methylethylenediamine (1.5 g, 20.8 mmol), sulfuric diimide (2.0 g, 20.8 mmol) |

| Solvent | Pyridine (20 mL) |

| Reaction Conditions | Reflux, stirring, heating for 3 hours |

| Workup | Addition of toluene (5 mL), concentration, extraction with ethyl acetate, drying over MgSO4, filtration |

| Purification | Column chromatography using ethyl acetate as eluent |

| Yield | 52.3% |

| Physical State | White solid |

| Melting Point | 80–82 °C |

| Characterization | ^1H-NMR (CDCl3, 300 MHz): δ 7.27 (s, 1H), 3.53–3.19 (m, 2H), 3.42–3.37 (m, 2H) |

This procedure was reported in a patent describing compounds for integrin inhibition, indicating the compound's biological relevance.

Reaction Mechanism Insights

- The initial step involves nucleophilic attack of the diamine on the sulfur-based reagent, forming a sulfonamide intermediate.

- Intramolecular cyclization occurs to form the six-membered thiadiazinane ring.

- The sulfone (1,1-dioxide) functionality is either introduced directly by the sulfur diimide reagent or through subsequent oxidation steps.

- The piperidin-4-yl substituent is introduced via the diamine precursor or through substitution reactions on the ring nitrogen.

Alternative Synthetic Routes

While specific alternative synthetic routes for this exact compound are limited in the literature, related thiadiazinane 1,1-dioxide derivatives have been synthesized via:

- Nucleophilic substitution reactions on halogenated intermediates.

- Oxidation of thiadiazinane sulfides using m-chloroperbenzoic acid or similar oxidants.

- Use of protecting groups such as N-Boc on piperidine rings during intermediate steps, followed by deprotection to yield the final product.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | N-methylethylenediamine + sulfuric diimide in pyridine, reflux 3 h | 52.3 | White solid, mp 80–82 °C |

| Workup | Toluene addition, concentration, EtOAc extraction, MgSO4 drying | — | Standard organic workup |

| Purification | Column chromatography (ethyl acetate) | — | Isolated pure compound |

| Characterization | ^1H-NMR, melting point | — | Confirms structure and purity |

The compound exhibits the following properties which influence its handling and preparation:

| Property | Value |

|---|---|

| Molecular Formula | C6H13N3O2S (corrected for the full compound) |

| Molecular Weight | 136.17 g/mol |

| Solubility | Highly soluble (up to 249 mg/mL in water) |

| Log P (octanol/water) | Approximately -0.66 (hydrophilic) |

| Stability | Stable under reflux in pyridine for several hours |

These properties facilitate its preparation in polar solvents and ease of purification by chromatography.

The preparation of 2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide is effectively achieved by cyclization of N-methylethylenediamine with sulfur diimide under reflux in pyridine, followed by standard organic workup and chromatographic purification. The yield is moderate (~52%), and the product is a white solid with well-defined melting point and NMR spectra. Alternative methods involving oxidation of thiadiazinane precursors or nucleophilic substitution on protected intermediates are plausible but less documented for this specific compound. The compound’s physicochemical properties support its preparation and handling in typical organic synthesis laboratories.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

Ring Size : The 6-membered thiadiazinane ring in the target compound contrasts with the 5-membered thiadiazolidine ring (CAS 5823-51-8), which introduces greater ring strain and altered conformational flexibility .

Substituents : The piperidin-4-yl group distinguishes the target compound from simpler analogs like 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide (CAS 67104-97-6). This substituent enhances solubility in polar solvents and may improve blood-brain barrier penetration .

Electronic Effects : The tetrathiafulvalene-containing derivative () exhibits redox-active sulfur-rich groups, contrasting with the electron-donating piperidine in the target compound. This difference impacts applications—tetrathiafulvalene derivatives are explored in conductive materials, while the target compound is more likely suited for bioactive roles .

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is higher (~250–300 g/mol) due to the piperidin-4-yl group, compared to 136 g/mol for the unsubstituted 1,2,6-thiadiazinane 1,1-dioxide (CAS 67104-89-6) .

- Solubility : The piperidine moiety increases water solubility relative to the methyl-substituted analog (CAS 67104-97-6), which is more lipophilic .

- Stability : The 1,1-dioxide group in all analogs confers resistance to hydrolysis, but steric hindrance from the piperidin-4-yl group in the target compound may further enhance stability .

Biological Activity

2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

- Common Name : 2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide

- CAS Number : 2089760-37-0

- Molecular Formula : C9H19N3O2S

- Molecular Weight : 233.33 g/mol

Biological Activity Overview

The biological activity of 2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide has been primarily investigated for its potential as an inhibitor in various biochemical pathways. The following sections summarize key findings from relevant studies.

The mechanism by which this compound exerts its biological effects is hypothesized to involve inhibition of certain enzymes or receptors involved in cell proliferation and survival. For example, compounds with similar structures have been reported to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.

Case Studies

Several case studies have explored the broader category of thiadiazine compounds and their biological activities:

-

Case Study on PARP Inhibition :

- A study demonstrated that certain thiadiazine derivatives effectively inhibited PARP activity with low nanomolar IC50 values. This suggests that similar mechanisms may be applicable to 2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide.

-

Case Study on Anticancer Activity :

- Research involving related compounds showed that they induced apoptosis in cancer cells through mitochondrial pathways. This mechanism could be relevant for understanding the potential therapeutic applications of the compound in oncology.

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to 2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide are not yet available, it is essential to consider the pharmacokinetic profiles of similar compounds. Factors such as absorption, distribution, metabolism, and excretion (ADME) will play critical roles in determining the compound's viability as a therapeutic agent.

Q & A

Basic Question: How can researchers optimize the synthesis of 2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic evaluation of reaction parameters. Key steps include:

- Solvent Selection : Test polar aprotic solvents (e.g., THF, dioxane) for compatibility with intermediates (e.g., piperidinyl-thiadiazinane precursors) .

- Catalyst Screening : Use transition-metal catalysts (e.g., CuI for click chemistry) to accelerate cyclization or coupling steps .

- Temperature Control : Perform gradient heating (e.g., 80°C for 8–12 hours) to balance reaction rate and byproduct formation .

- Purification Methods : Employ silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.